6-Bromo-2-(tert-butyl)quinoline-4-carbonitrile

Catalog No.
S12281784
CAS No.
M.F
C14H13BrN2
M. Wt
289.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-2-(tert-butyl)quinoline-4-carbonitrile

Product Name

6-Bromo-2-(tert-butyl)quinoline-4-carbonitrile

IUPAC Name

6-bromo-2-tert-butylquinoline-4-carbonitrile

Molecular Formula

C14H13BrN2

Molecular Weight

289.17 g/mol

InChI

InChI=1S/C14H13BrN2/c1-14(2,3)13-6-9(8-16)11-7-10(15)4-5-12(11)17-13/h4-7H,1-3H3

InChI Key

KFGFCWHEYYWUIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=C(C=C(C=C2)Br)C(=C1)C#N

6-Bromo-2-(tert-butyl)quinoline-4-carbonitrile is an organic compound characterized by its quinoline backbone, which is a bicyclic structure containing a benzene ring fused to a pyridine ring. The compound has the molecular formula C14H14BrN and a CAS number of 1416440-43-1. It features a bromine atom at the sixth position and a tert-butyl group at the second position of the quinoline ring, along with a carbonitrile group at the fourth position. This unique arrangement contributes to its chemical properties and potential applications in various fields.

  • Nucleophilic Substitution Reactions: The bromine atom can undergo nucleophilic substitution, allowing for the introduction of various nucleophiles.
  • Reduction Reactions: The carbonitrile group can be reduced to amines or aldehydes under specific conditions.
  • Cyclization Reactions: The compound may also participate in cyclization reactions, forming more complex structures.

The synthesis of 6-Bromo-2-(tert-butyl)quinoline-4-carbonitrile typically involves multi-step organic reactions. Common methods include:

  • Bromination of Quinoline Derivatives: Starting with 2-(tert-butyl)quinoline, bromination can be performed using bromine or a brominating agent.
  • Formation of Carbonitrile Group: The introduction of the carbonitrile group can be achieved through nucleophilic substitution or other methods involving cyanide sources.
  • Purification: After synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound.

6-Bromo-2-(tert-butyl)quinoline-4-carbonitrile has potential applications in various fields:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting infections or cancer.
  • Material Science: Potential use in creating novel materials with specific electronic properties due to its unique structure.
  • Chemical Research: Utilized as an intermediate in synthesizing other complex organic compounds.

Interaction studies involving 6-Bromo-2-(tert-butyl)quinoline-4-carbonitrile may focus on its binding affinity with biological targets or its reactivity with other chemical entities. Such studies are crucial for understanding how this compound interacts within biological systems and can inform drug design strategies.

Several compounds share structural similarities with 6-Bromo-2-(tert-butyl)quinoline-4-carbonitrile. Here is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
4-Amino-6-bromo-2-(trifluoromethyl)quinoline-3-carbonitrileContains trifluoromethyl group instead of tert-butylIncreased lipophilicity due to trifluoromethyl group
6-BromoquinolineLacks tert-butyl and carbonitrile groupsSimpler structure, less steric hindrance
4-Chloro-6-bromoquinolineContains chlorine instead of tert-butyl and carbonitrileDifferent halogen substitution affects reactivity

6-Bromo-2-(tert-butyl)quinoline-4-carbonitrile stands out due to its combination of a tert-butyl group and a carbonitrile moiety, which may influence its solubility, reactivity, and biological properties differently compared to these similar compounds.

Structural Analysis

The molecular formula of 6-bromo-2-(tert-butyl)quinoline-4-carbonitrile is $$ \text{C}{14}\text{H}{13}\text{BrN}_2 $$, with a molecular weight of 289.17 g/mol. The quinoline core consists of a benzene ring fused to a pyridine ring, with substituents strategically placed to modulate electronic and steric effects. Key structural features include:

  • A bromine atom at the sixth position, which serves as a potential site for cross-coupling reactions.
  • A tert-butyl group at the second position, enhancing steric bulk and influencing solubility.
  • A carbonitrile group at the fourth position, introducing electrophilic character for further functionalization.

The SMILES notation $$ \text{CC(C)(C)C1=NC2=C(C=C(C=C2)Br)C(=C1)C#N} $$ and InChIKey KFGFCWHEYYWUIS-UHFFFAOYSA-N provide precise representations of its connectivity and stereoelectronic configuration. Computational models predict a planar quinoline ring system with the tert-butyl group adopting a conformation perpendicular to the plane, minimizing steric clashes.

Physical Properties

6-Bromo-2-(tert-butyl)quinoline-4-carbonitrile typically presents as a solid crystalline substance with a pale yellow hue. While experimental melting and boiling points are not explicitly reported, analogous quinoline derivatives with similar substituents exhibit melting points in the range of 147–150°C and boiling points near 366°C. The compound demonstrates moderate solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and methanol but limited solubility in water.

Chemical Properties

The bromine atom at the sixth position renders the compound amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling the introduction of aryl or heteroaryl groups. The carbonitrile group participates in nucleophilic addition reactions, while the tert-butyl group enhances kinetic stability by sterically shielding reactive sites. Under acidic conditions, the quinoline nitrogen may protonate, altering solubility and reactivity.

XLogP3

4.3

Hydrogen Bond Acceptor Count

2

Exact Mass

288.02621 g/mol

Monoisotopic Mass

288.02621 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

Explore Compound Types